molecular formula C9H17NO3 B1397889 Tert-butyl 2-propenyloxy(methyl)carbamate CAS No. 1242164-83-5

Tert-butyl 2-propenyloxy(methyl)carbamate

Cat. No.: B1397889
CAS No.: 1242164-83-5
M. Wt: 187.24 g/mol
InChI Key: GBYJBVPAQNCJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-propenyloxy(methyl)carbamate is a synthetic intermediate built around the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern organic synthesis . The Boc group is widely used to protect amines and other functional groups due to its stability under a variety of reaction conditions and its susceptibility to clean removal with mild acids . This particular molecule features a carbamate scaffold, where a tert-butyl group is attached via a carbonyl to a nitrogen that is further functionalized, in this case, with a 2-propenyloxy(methyl) moiety . Compounds with this core structure are valuable building blocks in medicinal chemistry and drug development for the controlled, step-wise construction of complex molecules, such as peptides and other nitrogen-containing heterocycles . The tert-butyl group provides significant steric hindrance, which enhances the stability of the molecule and protects the carbamate linkage from undesired reactions during synthetic sequences . This reagent is provided for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

tert-butyl N-methyl-N-prop-2-enoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYJBVPAQNCJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One prevalent approach involves reacting isocyanates with alcohol derivatives, directly forming carbamates without intermediate chloroformate steps. Specifically, the reaction of 2-propenyl alcohols with isocyanates yields the desired carbamate.

Reaction Conditions

  • Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
  • Catalyst: None typically required; inert atmosphere (nitrogen or argon)
  • Temperature: Room temperature to mild heating (~25°C–50°C)
  • Time: 2–24 hours depending on reactivity

Research Findings

This method is advantageous due to its simplicity and high yield, often exceeding 80%. The direct formation of carbamates avoids the use of hazardous chloroformates, making it environmentally friendlier.

Representative Reaction

2-propenyl alcohol + isocyanate → Tert-butyl 2-propenyloxy(methyl)carbamate

Carbamate Esterification Using Chloroformates

Method Overview

A classical route involves converting the alcohol group into a chloroformate intermediate, which then reacts with tert-butylamine or methylamine to form the carbamate.

Stepwise Procedure

  • Step 1: React 2-propenyl alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., pyridine or triethylamine) to generate the tert-butyl chloroformate intermediate.
  • Step 2: The intermediate reacts with methylamine or other amines to produce the carbamate.

Reaction Conditions

Research Data

This method is well-documented in patent literature, with yields often ranging from 70% to 90%. The process is versatile, accommodating various amines and alcohol derivatives.

Phase-Transfer Catalysis (PTC) Method

Method Overview

Recent research emphasizes phase-transfer catalysis (PTC) for efficient carbamate synthesis. The process involves transferring a carbamate precursor into an organic phase where it reacts with an alkylating agent under basic conditions.

Key Steps

  • Reactants: N-alkyl carbamate derivatives, alkyl halides (e.g., methyl sulfate)
  • Catalyst: Tetrabutylammonium bromide (TBAB)
  • Base: Potassium hydroxide or sodium hydroxide
  • Solvent: Ethyl acetate or similar organic solvent

Reaction Conditions

Research Findings

This method offers high selectivity and yields, with the added benefit of mild reaction conditions. It is particularly suitable for synthesizing complex carbamate derivatives like this compound, as demonstrated in recent patents.

Synthesis via Protection of Amino Groups Followed by Alkylation

Method Overview

This approach involves protecting amino groups with tert-butoxycarbonyl (Boc) groups, followed by selective alkylation at hydroxyl sites.

Procedure

  • Step 1: Protect amino groups using di-tert-butyl dicarbonate in the presence of a base.
  • Step 2: React the protected amino acid with methyl or propenyl halides under basic conditions.
  • Step 3: Deprotect if necessary to yield the free carbamate.

Research Data

This method ensures high regioselectivity and minimizes side reactions, with yields typically above 80%. It is useful for complex peptide synthesis and pharmaceutical intermediates.

Data Table: Summary of Preparation Methods

Method Key Reactants Solvent Catalyst/Conditions Typical Yield Advantages
Isocyanate-Alcohol Reaction 2-propenyl alcohol + isocyanates THF, DCM None, room temperature >80% Direct, simple, environmentally friendly
Chloroformate Esterification 2-propenyl alcohol + Boc anhydride + amine Dioxane, pyridine 0°C–25°C 70–90% Versatile, well-established
Phase-Transfer Catalysis Carbamate + alkyl halide + base Ethyl acetate TBAB, 0°C–25°C High Mild, high yield, scalable
Protection and Alkylation Amino group protection + alkyl halide Toluene, THF Base (NaH, triethylamine), reflux >80% High regioselectivity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-propenyloxy(methyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-propenyloxy(methyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its ability to form stable derivatives allows chemists to manipulate complex molecules without affecting sensitive functional groups.

Medicinal Chemistry

In drug development, this compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its role in enzyme inhibition is particularly noteworthy; it can bind to specific enzymes, preventing substrate catalysis, which is crucial in therapeutic applications such as osteoarthritis treatment.

Industrial Applications

The compound is utilized in various industrial processes due to its stability and reactivity. It can participate in oxidation, reduction, and substitution reactions, making it valuable in producing fine chemicals and agrochemicals.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was employed as a protecting group for amines. This application demonstrated its effectiveness in facilitating the formation of complex peptide structures while maintaining high yields and purity.

Case Study 2: Drug Development

Research involving the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) highlighted the utility of this compound as an intermediate. The compound's ability to inhibit specific enzymes led to enhanced therapeutic efficacy in preclinical trials.

Mechanism of Action

The mechanism of action of tert-butyl 2-propenyloxy(methyl)carbamate involves its interaction with specific molecular targets and pathways. In the context of enzyme inhibition, it acts by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the desired therapeutic effects, such as reducing the breakdown of cartilage in osteoarthritis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares tert-butyl 2-propenyloxy(methyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthetic routes, stability, and applications.

Substituent Variations and Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Key Substituents Functional Implications
This compound 2-Propenyloxy (allyloxy) group Olefin reactivity; moderate steric bulk
Tert-butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methyl)carbamate (15b) Cyclopropyl + 5-fluoroaryl group Enhanced metabolic stability; rigid structure
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidinyl + fluoro + hydroxy groups Potential hydrogen bonding; aromatic π-system
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Cyclohexyl + methoxy + amino groups Increased hydrophobicity; stereochemical complexity
Tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate (11a) Methoxy(methyl)amino + ketone group Conformational flexibility; amide bond reactivity

Stability and Reactivity

  • Allyloxy Group : The propenyloxy substituent in the target compound offers olefin reactivity but may pose stability issues under strong oxidizing conditions. In contrast, 15b incorporates a cyclopropane ring, enhancing rigidity and resistance to metabolic degradation.
  • Aromatic vs.
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in 296 ) reduce reactivity toward nucleophiles but improve lipid membrane permeability.

Research Findings and Trends

  • Substituent-Driven Reactivity : Allyloxy groups enable click chemistry applications, whereas fluorinated or aromatic systems (e.g., ) improve target binding affinity.
  • Stability Trade-offs : While tert-butyl carbamates generally exhibit high stability, electron-withdrawing groups (e.g., fluorine in ) further enhance resistance to enzymatic cleavage.
  • Toxicity Considerations : Carbamates with aromatic systems () may pose higher acute toxicity risks compared to aliphatic analogs, necessitating rigorous safety evaluations .

Biological Activity

Tert-butyl 2-propenyloxy(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₉NO₄
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 139115-91-6

The compound features a tert-butyl group, a propenyloxy moiety, and a carbamate functional group, contributing to its unique reactivity and biological properties.

This compound has been studied for its herbicidal properties. It acts as a selective herbicide by inhibiting specific biochemical pathways in target plants while exhibiting minimal toxicity to non-target species. The mechanism involves interference with the synthesis of essential metabolites required for plant growth.

Biological Activity

  • Herbicidal Activity :
    • Research indicates that this compound demonstrates effective herbicidal activity against various weed species. A study highlighted its ability to inhibit the growth of broadleaf weeds by disrupting photosynthesis and metabolic processes crucial for plant survival .
  • Metabolic Stability :
    • The compound's metabolic stability has been evaluated in vitro, revealing that modifications to the tert-butyl group can enhance its resistance to metabolic degradation. This property is critical for maintaining efficacy over time when applied in agricultural settings .
  • Toxicological Profile :
    • Toxicity studies suggest that while the compound exhibits significant biological activity against target organisms, it poses low risks to mammals and beneficial insects at recommended application rates. This aspect is essential for environmental safety assessments .

Case Studies

  • Field Trials :
    • Field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without adversely affecting crop yield. The results indicated a favorable selectivity index, making it a viable option for integrated weed management systems.
  • Comparative Studies :
    • Comparative studies with other herbicides revealed that this compound has a unique mode of action, allowing it to be used in rotation with other herbicides to mitigate resistance development among weed populations .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₉NO₄
Molecular Weight205.25 g/mol
Herbicidal ActivityEffective against broadleaf weeds
Metabolic StabilityEnhanced by structural modifications
Study TypeFindings
Field TrialsEffective weed control
Toxicity StudiesLow toxicity to non-target species
Comparative Herbicide StudiesUnique mode of action

Q & A

Q. How to address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce synthesis/purification methods from literature, then characterize via DSC (Differential Scanning Calorimetry) and XRD. Solubility studies in standardized buffers (e.g., PBS) under controlled temperatures resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-propenyloxy(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-propenyloxy(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.